spectroscopic analysis (NMR, IR, Mass Spec) of 3-(1-Adamantyl)-2,4-pentanedione
spectroscopic analysis (NMR, IR, Mass Spec) of 3-(1-Adamantyl)-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-(1-Adamantyl)-2,4-pentanedione. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Detailed experimental protocols for each analytical technique are provided, alongside visualizations of the analytical workflow and the inherent keto-enol tautomerism of the molecule.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(1-Adamantyl)-2,4-pentanedione. This data is derived from established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~16.5 | s | 1H | Enolic -OH |
| ~3.7 | s | 1H | C3-H (Keto form) |
| ~2.2 | s | 6H | C1-H₃, C5-H₃ (Keto form) |
| ~2.1 | s | 6H | C1-H₃, C5-H₃ (Enol form) |
| ~2.0 | br s | 3H | Adamantyl γ-CH |
| ~1.75 | br s | 6H | Adamantyl δ-CH₂ |
| ~1.65 | br s | 6H | Adamantyl β-CH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~203.5 | C2, C4 (Keto form) |
| ~195.0 | C2, C4 (Enol form) |
| ~108.0 | C3 (Enol form) |
| ~65.0 | C3 (Keto form) |
| ~38.0 | Adamantyl γ-CH |
| ~36.5 | Adamantyl δ-CH₂ |
| ~29.0 | Adamantyl α-C |
| ~28.5 | Adamantyl β-CH₂ |
| ~25.0 | C1, C5 (Enol form) |
| ~23.0 | C1, C5 (Keto form) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2400 | Broad | O-H stretch (intramolecular hydrogen bond of enol) |
| ~2900, ~2850 | Strong | C-H stretch (adamantyl) |
| ~1725, ~1700 | Strong | C=O stretch (keto form, asymmetric and symmetric) |
| ~1620 | Strong | C=O and C=C stretch (enol form) |
| ~1450 | Medium | CH₂ bend (adamantyl) |
| ~1360 | Medium | CH₃ bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Abundance | Assignment |
| 234 | Moderate | [M]⁺ (Molecular Ion) |
| 135 | High | [M - C₅H₇O₂]⁺ (Loss of pentanedione radical, adamantyl cation) |
| 93 | Moderate | Fragmentation of adamantyl cation |
| 79 | Moderate | Fragmentation of adamantyl cation |
| 43 | High | [CH₃CO]⁺ (Acylium ion) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 3-(1-Adamantyl)-2,4-pentanedione are outlined below.
NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 3-(1-Adamantyl)-2,4-pentanedione in approximately 0.7 mL of deuterated chloroform (CDCl₃).
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Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
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¹H NMR Acquisition:
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Acquire the spectrum at room temperature.
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Set the spectral width to cover a range of -2 to 18 ppm.
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Use a pulse angle of 30-45 degrees.
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Set the relaxation delay to 1-2 seconds.
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Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.
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Set the spectral width to cover a range of 0 to 220 ppm.
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Use a pulse angle of 45-60 degrees.
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Set the relaxation delay to 2-5 seconds.
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Acquire a larger number of scans (typically 1024 or more) to compensate for the lower natural abundance of ¹³C.
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Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
FT-IR Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
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Data Acquisition:
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Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
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Co-add a minimum of 32 scans to obtain a high-quality spectrum.
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Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
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Ionization: Utilize Electron Ionization (EI) at 70 eV.
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Instrumentation: Employ a high-resolution mass spectrometer (e.g., a time-of-flight or magnetic sector instrument).
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Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40 to 500.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of 3-(1-Adamantyl)-2,4-pentanedione.
Note on Placeholder Images: The DOT script for tautomerism includes placeholders for chemical structure images. In a final implementation, these would be replaced with actual image files of the keto and enol forms for a complete visual representation.
